Chiral Morpholine Enantiomers Exhibit Differential Selectivity and Potency in mTOR Kinase Inhibition
In a head-to-head study of pyrazolopyrimidine-based mTOR inhibitors, chiral morpholine-containing analogs demonstrated that individual enantiomers possess different selectivity and potency profiles [1]. This class-level finding establishes that stereochemistry of the morpholine component is not interchangeable and directly impacts biological performance.
| Evidence Dimension | Enantiomer-dependent mTOR vs. PI3Kα selectivity |
|---|---|
| Target Compound Data | Not directly quantified for the free base; inferred from class behavior |
| Comparator Or Baseline | Opposite enantiomer (R)-configured chiral morpholine analogs |
| Quantified Difference | Enantiomers gave inhibitors with different selectivity and potency profiles; up to 26,000-fold selectivity for mTOR over PI3Kα achieved with optimized bridged morpholines |
| Conditions | Pyrazolopyrimidine inhibitor scaffold; mTOR and PI3Kα biochemical assays |
Why This Matters
This demonstrates that the (S)-enantiomer is not functionally equivalent to its (R)-counterpart, justifying procurement of the specific stereoisomer for reproducible target engagement.
- [1] Zask, A.; Verheijen, J. C.; Curran, K.; et al. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. J. Med. Chem. 2009, 52, 7942-7945. https://doi.org/10.1021/jm901415x View Source
